A Technical Guide to the Physicochemical Properties of D(+)-Xylose for Research Applications
A Technical Guide to the Physicochemical Properties of D(+)-Xylose for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of D(+)-Xylose, a pentose (B10789219) sugar of significant interest in various research and development fields, including biofuel production, food science, and biopharmaceutical development. This document details quantitative data, experimental methodologies, and relevant biological pathways to support its application in a research context.
Core Physicochemical Properties of D(+)-Xylose
D(+)-Xylose, also known as wood sugar, is an aldopentose monosaccharide.[1] Its physical and chemical characteristics are crucial for its handling, application, and analysis in experimental settings.
Quantitative Data Summary
The key physicochemical properties of D(+)-Xylose are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀O₅ | [2][3] |
| Molecular Weight | 150.13 g/mol | [2][4] |
| Appearance | White crystalline powder or monoclinic needles/prisms | [2][5][6] |
| Taste | Very sweet (approx. 40% of sucrose) | [2][5] |
| Melting Point | 144 - 158 °C (range from various sources) | [1][2][4][5][6][7] |
| Density | 1.525 g/cm³ (at 20 °C) | [2][5] |
| pKa | 12.14 (at 18 °C) | [2] |
| Stability | Stable at room temperature. Incompatible with strong oxidizing agents. | [4][5] |
Table 2: Solubility Data
| Solvent | Solubility | Temperature | Source(s) |
| Water | Highly soluble (1 g dissolves in 0.8 mL) | 20 °C | [2][5] |
| Ethanol (Hot) | Soluble | - | [2][5] |
| Ethanol (Cold) | Slightly soluble | - | [5] |
| Methanol | Soluble, increases with temperature | 298–353 K | [8] |
| Methanol/Water Mixtures | Solubility increases with water content | 298–353 K | [8] |
| Pyridine | Soluble | - | [2][5] |
| Ether | Insoluble | - | [5] |
Table 3: Optical Activity
| Parameter | Value | Conditions | Source(s) |
| Specific Rotation [α] | Initial: +92°Equilibrium: +18.6° to +21.0° | 20 °C, D-line (589 nm), c=10 in H₂O | [2][3][6] |
| Chirality | Dextrorotatory (+) | - | [9] |
Experimental Protocols
Accurate determination of physicochemical properties is fundamental to research. The following sections detail standard methodologies for key properties of D(+)-Xylose.
Protocol 1: Determination of Solubility
This protocol outlines a method to determine the solubility of D-Xylose in a given solvent, such as water, at a specific temperature.[10][11][12]
Materials:
-
D(+)-Xylose
-
Solvent (e.g., distilled water)
-
Beakers or flasks
-
Magnetic stirrer and stir bar (or stirring rod)
-
Analytical balance
-
Temperature-controlled water bath or hot plate
-
Thermometer
Methodology:
-
Preparation: Measure a precise volume of the solvent (e.g., 100 mL) into a beaker. Place the beaker in a temperature-controlled bath and allow it to equilibrate to the desired temperature (e.g., 25 °C).[11]
-
Incremental Addition: Weigh a small, known amount of D-Xylose and add it to the solvent while stirring continuously.[11]
-
Dissolution: Allow the solute to completely dissolve before adding the next increment.
-
Saturation Point: Continue adding small, weighed increments of D-Xylose until a point is reached where the solid no longer dissolves, and a small amount of undissolved solid remains at the bottom of the beaker even after prolonged stirring. This indicates a saturated solution.
-
Calculation: Record the total mass of D-Xylose added to reach saturation. The solubility is expressed as grams of solute per 100 mL or 100 g of solvent at that specific temperature.
Protocol 2: Determination of Melting Point
The capillary method is a standard technique for determining the melting point of a crystalline solid.[13][14][15]
Materials:
-
D(+)-Xylose, finely powdered
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Mortar and pestle (optional, for powdering)
Methodology:
-
Sample Preparation: Ensure the D-Xylose sample is completely dry and finely powdered.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of solid. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[16]
-
Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[13]
-
Rapid Determination (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Allow the apparatus to cool before proceeding.[14]
-
Accurate Determination: Heat the block at a medium rate until the temperature is about 15-20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[16]
-
Observation and Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range). Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range). A pure substance will have a sharp melting range of 1-2 °C.[14][17]
Protocol 3: Determination of Optical Rotation
Optical rotation is measured using a polarimeter and is a critical parameter for chiral molecules like D-Xylose.[9][18][19]
Materials:
-
D(+)-Xylose
-
High-purity solvent (e.g., distilled water)
-
Volumetric flask
-
Analytical balance
-
Polarimeter
-
Polarimeter cell (sample tube), typically 1 decimeter (dm) in length
Methodology:
-
Solution Preparation: Accurately weigh a specific amount of D-Xylose (e.g., 1.000 g). Dissolve it in the solvent in a volumetric flask (e.g., 20 mL) to create a solution of known concentration (c), expressed in g/mL.[9]
-
Instrument Calibration: Turn on the polarimeter and allow the light source (typically a sodium D-line lamp) to warm up. Calibrate the instrument to zero by filling the polarimeter cell with the pure solvent and placing it in the instrument.[20]
-
Sample Measurement: Rinse the polarimeter cell with the prepared D-Xylose solution, then fill it, ensuring no air bubbles are present. Place the filled cell in the polarimeter.[20]
-
Record Observed Rotation: Measure and record the observed rotation (α) in degrees. A positive (+) value indicates dextrorotation (to the right), while a negative (-) value indicates levorotation (to the left).[9]
-
Calculate Specific Rotation: Use the following formula to calculate the specific rotation [α]: [α] = α / (l × c) Where:
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).[19]
-
c is the concentration of the solution in g/mL.[19] Note: D-Xylose exhibits mutarotation in solution, meaning its optical rotation changes over time as it equilibrates between its anomeric forms. Measurements are typically taken after an equilibrium period (e.g., 18 hours).[2][6]
-
Metabolic and Signaling Pathways in Research
D-Xylose serves as a carbon source for many microorganisms and its metabolic pathways are a major focus of metabolic engineering. It also interacts with signaling pathways in various organisms, including those relevant to drug development.
D-Xylose Metabolic Pathways
Microorganisms utilize several distinct pathways to metabolize D-Xylose. The two most common are the Isomerase and the Oxido-reductase pathways.[21][22]
-
Isomerase Pathway: Primarily found in prokaryotes (bacteria), this pathway involves the direct conversion of D-Xylose to D-Xylulose by the enzyme xylose isomerase (XI). D-Xylulose is then phosphorylated to D-Xylulose-5-phosphate, which enters the central Pentose Phosphate Pathway (PPP).[21][23]
-
Oxido-reductase Pathway: Common in eukaryotic microorganisms like yeast, this two-step pathway first reduces D-Xylose to xylitol (B92547) using xylose reductase (XR). Xylitol is then oxidized to D-Xylulose by xylitol dehydrogenase (XDH). D-Xylulose is subsequently phosphorylated to enter the PPP.[21][22]
-
Oxidative Pathways: Some bacteria utilize oxidative pathways, such as the Weimberg and Dahms pathways.[21][24] The Weimberg pathway oxidizes D-Xylose to α-ketoglutarate, an intermediate of the Krebs cycle, bypassing the need for ATP for initial sugar activation.[21][25]
D-Xylose and Sugar Signaling in Saccharomyces cerevisiae
In the model eukaryote S. cerevisiae (baker's yeast), D-Xylose utilization is inefficient compared to D-Glucose.[26][27] This is partly due to how D-Xylose interacts with the yeast's native glucose-sensing pathways, which are critical for regulating metabolism and growth.
-
Snf3p/Rgt2p Pathway: Senses extracellular glucose to regulate the expression of hexose (B10828440) transporters. D-Xylose appears to be weakly sensed by this pathway.[26][28]
-
SNF1/Mig1p Pathway: Activated by the absence of glucose, this pathway upregulates genes for utilizing alternative carbon sources. Intracellular metabolites from D-Xylose metabolism can influence this pathway, often triggering a response similar to low glucose levels or carbon limitation.[26][28]
-
cAMP/PKA Pathway: Regulates growth, metabolism, and stress response. It responds to both extracellular and intracellular glucose signals. D-Xylose metabolism results in a weaker activation of this pathway compared to glucose.[26][28]
Understanding these interactions is a key target for metabolic engineering to improve xylose fermentation in industrial biotechnology.[27]
D-Xylose in Mammalian Cells
In mammalian cells, D-Xylose is not a primary metabolite. However, it can be transported into cells via facilitated diffusion, likely using glucose transporters.[29] This property allows it to be used as a research tool, for instance, as a non-metabolizable or slowly-metabolized analogue of D-glucose to study transport kinetics.[29] There is also evidence that D-Xylose may influence glucose transport systems in myocytes.[30] Its primary endogenous role is structural, serving as a critical linkage sugar in the synthesis of proteoglycans, a process initiated by protein xylosyltransferases.[1]
References
- 1. Xylose - Wikipedia [en.wikipedia.org]
- 2. D-Xylose | C5H10O5 | CID 135191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. XYLOSE [sdfine.com]
- 4. D XYLOSE - Ataman Kimya [atamanchemicals.com]
- 5. chembk.com [chembk.com]
- 6. 58-86-6・D(+)-Xylose・244-00302・248-00305[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. 41247-05-6 CAS MSDS (D-(+)-XYLOSE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. scribd.com [scribd.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. meaningfulmaths.nt.edu.au [meaningfulmaths.nt.edu.au]
- 13. Determination of Melting Point [wiredchemist.com]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. mt.com [mt.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chm.uri.edu [chm.uri.edu]
- 18. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. google.com [google.com]
- 21. Xylose metabolism - Wikipedia [en.wikipedia.org]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. encyclopedia.pub [encyclopedia.pub]
- 25. researchgate.net [researchgate.net]
- 26. D-Xylose Sensing in Saccharomyces cerevisiae: Insights from D-Glucose Signaling and Native D-Xylose Utilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 27. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 28. academic.oup.com [academic.oup.com]
- 29. [D-xylose transport in cultured mammalian cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Xylose: absorption, fermentation, and post-absorptive metabolism in the pig - PMC [pmc.ncbi.nlm.nih.gov]
